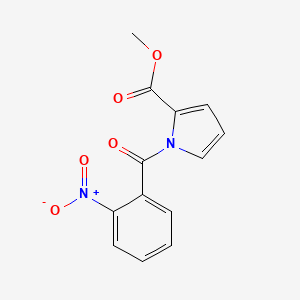
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C13H10N2O5 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both nitrobenzoyl and carboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of pyrrole derivatives with nitrobenzoyl chloride in the presence of a base. One common method includes the reaction of methyl pyrrole-2-carboxylate with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 1-(2-aminobenzoyl)pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-nitrobenzoyl)pyrrole-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl pyrrole-2-carboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical transformations.
Methyl 1-methylpyrrole-2-carboxylate: Contains a methyl group instead of a nitrobenzoyl group, altering its chemical and biological properties.
Uniqueness
Methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both nitrobenzoyl and carboxylate functional groups, which confer distinct reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
82635-51-6 |
|---|---|
Formule moléculaire |
C13H10N2O5 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 1-(2-nitrobenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)11-7-4-8-14(11)12(16)9-5-2-3-6-10(9)15(18)19/h2-8H,1H3 |
Clé InChI |
QSLRQBZHDPARKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
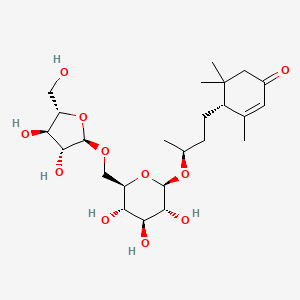
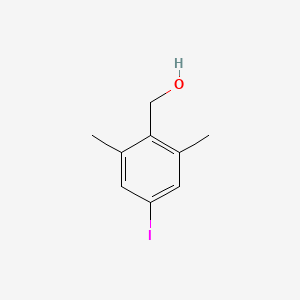
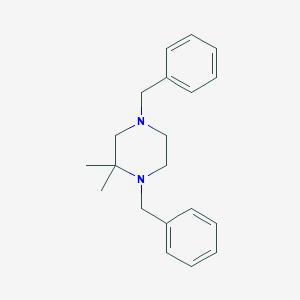
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
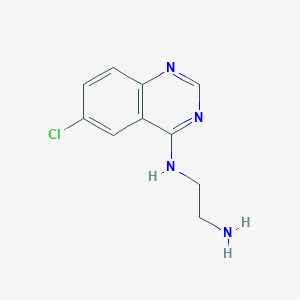

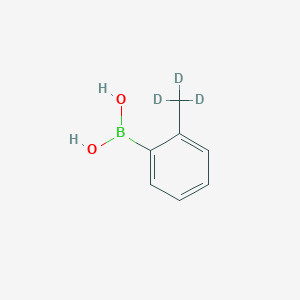
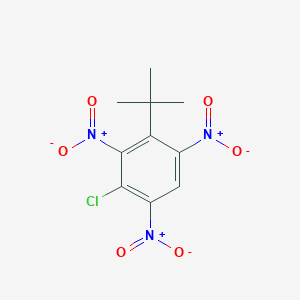
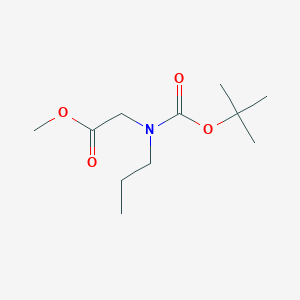

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
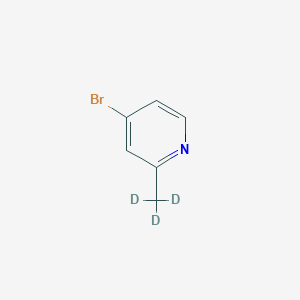
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
